Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 2-oxo-1H-pyridine-3-carboxylic acid with ethyl chloroformate and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a methyl ester group.
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Properties
IUPAC Name |
ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-16-10(15)7-12-9(17-13-7)6-4-3-5-11-8(6)14/h3-5H,2H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKVPUFBOVKYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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